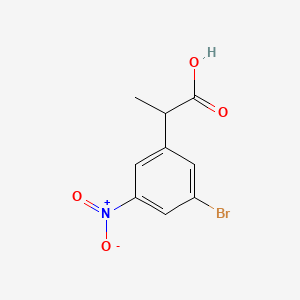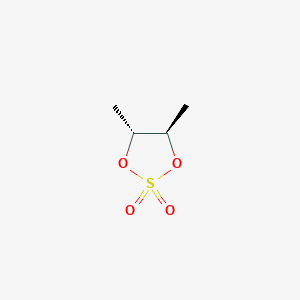
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide is an organic compound that belongs to the class of dioxathiolanes. This compound is characterized by a five-membered ring containing two oxygen atoms and one sulfur atom. The presence of the two methyl groups at the 4 and 5 positions, along with the dioxide functionality, makes this compound unique in its chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with sulfur dioxide in the presence of a catalyst. The reaction conditions often require a specific temperature and pressure to ensure the formation of the desired dioxathiolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide functionality to other sulfur-containing groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or sulfides.
科学的研究の応用
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical environment. The pathways involved often include redox reactions and the formation of transient intermediates that facilitate the compound’s biological effects.
類似化合物との比較
Similar Compounds
(4R,5R)-1,2-dithiane-4,5-diol: This compound shares a similar ring structure but differs in the presence of hydroxyl groups instead of the dioxide functionality.
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane: Lacks the dioxide functionality, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the dioxide functionality in (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide imparts unique chemical reactivity and stability, distinguishing it from other similar compounds. This makes it particularly valuable in applications requiring specific redox properties and stability under various conditions.
特性
分子式 |
C4H8O4S |
|---|---|
分子量 |
152.17 g/mol |
IUPAC名 |
(4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C4H8O4S/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3/t3-,4-/m1/s1 |
InChIキー |
POVNYOLUWDFQOZ-QWWZWVQMSA-N |
異性体SMILES |
C[C@@H]1[C@H](OS(=O)(=O)O1)C |
正規SMILES |
CC1C(OS(=O)(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


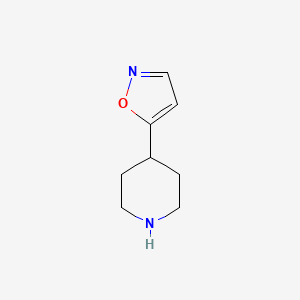
![6-Fluorospiro[3.3]heptan-2-OL](/img/structure/B13586028.png)
![1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B13586051.png)
![3-methoxy-7-azaspiro[3.5]nonan-1-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13586054.png)
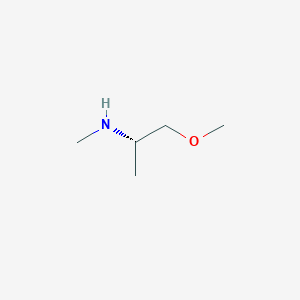
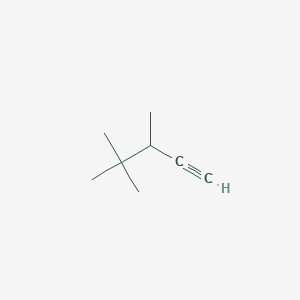


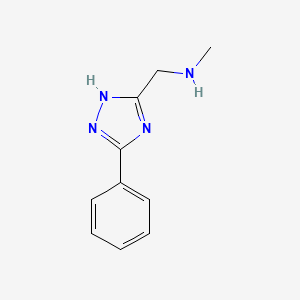
![Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B13586094.png)
![2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13586112.png)
![2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13586113.png)
